tert-Butyl (3-aminopropyl)carbamate

Description

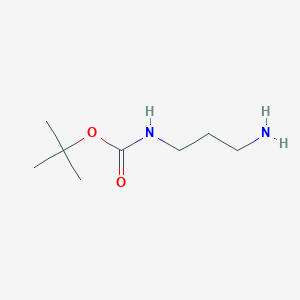

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWAQLZBIMPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370892 | |

| Record name | N-Boc-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75178-96-0 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3-aminopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (3-aminopropyl)carbamate, a key bifunctional molecule, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a mono-protected primary amine, renders it an invaluable building block for the construction of complex molecular entities. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of its two primary amines allows for selective chemical transformations, making it a versatile reagent in the synthesis of a wide array of compounds, from polyamine analogues to sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, functions, and applications of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its effective utilization in research and development.

Chemical Structure and Identifiers

This compound is characterized by a propyl chain with a primary amine at one terminus and a Boc-protected amine at the other. This strategic protection prevents the protected amine from reacting, while the free primary amine remains available for nucleophilic attack or other chemical modifications.

Chemical Structure:

A summary of its key chemical identifiers is provided in the table below.

| Identifier | Value |

| CAS Number | 75178-96-0[1] |

| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |

| Molecular Formula | C8H18N2O2[1] |

| Molecular Weight | 174.24 g/mol |

| Synonyms | N-Boc-1,3-propanediamine, N-Boc-1,3-diaminopropane, tert-Butyl N-(3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various solvent systems. A compilation of these properties is presented below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | 22 °C | [2] |

| Boiling Point | 271.7 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 118.1 ± 22.6 °C | [2] |

| Solubility | Soluble in polar organic solvents. | [1] |

| Stability | Stable under standard conditions. | [1] |

Core Functions and Applications

The primary function of this compound stems from its nature as a mono-protected diamine, which allows for sequential and controlled chemical reactions. This characteristic is leveraged in several key areas of chemical and pharmaceutical research.

Synthetic Building Block for Polyamine Analogues

Polyamines, such as spermidine (B129725) and spermine, are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth and proliferation.[3] The dysregulation of polyamine metabolism is often associated with diseases like cancer, making polyamine analogues valuable tools for therapeutic intervention. This compound serves as a crucial starting material in the synthesis of these analogues. The free amine can be alkylated or acylated, and subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine for further functionalization. This step-wise approach enables the precise construction of complex polyamine derivatives with tailored biological activities.

Bifunctional Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC. This compound is an example of a simple aliphatic linker precursor.[6] The free amine can be coupled to either the target protein ligand or the E3 ligase ligand, and after deprotection of the Boc group, the other ligand can be attached. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation efficiency.

Amine Protection in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7][8] this compound provides a readily available source of a mono-Boc-protected 1,3-diaminopropane, simplifying synthetic routes that require the selective functionalization of one of the two amines in this diamine.

Experimental Protocols

General Procedure for Mono-Boc Protection of a Diamine

This protocol outlines the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (B1257347), a reaction central to the function of this compound.

Materials:

-

Diamine (e.g., 1,3-diaminopropane)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl) or a suitable in-situ source like trimethylsilyl (B98337) chloride (Me3SiCl)

-

Sodium hydroxide (B78521) (NaOH) solution (2N)

-

Dichloromethane (B109758) (CH2Cl2)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Mono-protonation of the Diamine: Dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C. Add one equivalent of HCl (either as a gas or generated in situ from a reagent like Me3SiCl) dropwise. This step selectively protonates one of the amine groups, rendering it unreactive towards (Boc)2O.

-

Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted (Boc)2O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium (B1175870) salt and liberate the mono-Boc protected diamine.

-

Extract the product into dichloromethane (3 x volumes).

-

-

Isolation: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by column chromatography if necessary.

Visualizations

Structure-Function Relationship of this compound

References

- 1. CAS 75178-96-0: this compound [cymitquimica.com]

- 2. This compound | CAS#:75178-96-0 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. This compound | CAS:75178-96-0 | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Carbamates | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Synthesis of N-Boc-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-1,3-propanediamine, also known as tert-butyl (3-aminopropyl)carbamate, is a valuable bifunctional molecule widely utilized as a building block in organic synthesis.[1][2] Its structure incorporates a primary amine and a tert-butoxycarbonyl (Boc) protected amine, allowing for selective chemical modifications. This dual functionality makes it a key intermediate in the synthesis of a variety of compounds, including pharmacologically active agents, spermidine (B129725) analogues, and polymers.[2][3][4] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The most common and efficient method for the synthesis of N-Boc-1,3-propanediamine is the selective mono-N-Boc protection of 1,3-diaminopropane (B46017). This reaction involves treating 1,3-diaminopropane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). To favor the formation of the mono-protected product over the di-protected byproduct, a significant excess of the diamine is typically used. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), at a controlled temperature.

The logical flow of the synthesis involves the nucleophilic attack of one of the amino groups of 1,3-diaminopropane on the electrophilic carbonyl carbon of Boc₂O. The large excess of the diamine statistically favors the reaction of Boc₂O with an unprotected diamine molecule rather than with the already mono-protected product.

Synthesis Reaction Workflow

References

chemical and physical properties of tert-Butyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound extensively utilized as a versatile building block in organic synthesis. Its structure incorporates a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, providing a valuable tool for the controlled introduction of a 1,3-diaminopropane (B46017) moiety in the synthesis of more complex molecules. This strategic protection allows for selective reaction at the free primary amine, with the Boc group being readily removable under acidic conditions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of this compound, tailored for professionals in research and drug development.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 75178-96-0 | [2] |

| Molecular Formula | C₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [2] |

| Melting Point | 22 °C | [] |

| Boiling Point | 203 °C (lit.) | [] |

| Density | 0.998 g/mL at 20 °C (lit.) | [] |

| Solubility | Soluble in polar organic solvents such as methanol (B129727) and dichloromethane (B109758). Miscible with methanol. | [2] |

| Refractive Index (n20/D) | 1.454 (lit.) | [] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the mono-N-Boc protection of 1,3-diaminopropane.

Synthesis Protocol

This protocol describes the selective protection of one of the amino groups of 1,3-diaminopropane using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled solution of 1,3-diaminopropane over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.[2]

-

Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove any precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x volume of organic layer), deionized water (2 x volume of organic layer), and brine (1 x volume of organic layer).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oily substance.[2]

Synthesis workflow for this compound.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the dissolved sample onto the head of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The exact gradient may need to be optimized based on TLC analysis of the crude mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 10-20% ethyl acetate in hexane) and a suitable visualization technique (e.g., ninhydrin (B49086) stain).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil or low melting solid.

Purification workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.88 (br s, 1H, NH -Boc)

-

δ 3.26-3.14 (m, 2H, CH₂ -NH-Boc)

-

δ 2.77 (t, J = 6.8 Hz, 2H, CH₂ -NH₂)

-

δ 1.66-1.57 (m, 2H, -CH₂-CH₂ -CH₂-)

-

δ 1.44 (s, 9H, -C(CH₃ )₃)

-

δ 1.32 (br s, 2H, -NH₂ )[2]

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.15 (-C =O)

-

δ 79.09 (-C (CH₃)₃)

-

δ 39.61 (C H₂-NH-Boc)

-

δ 38.39 (C H₂-NH₂)

-

δ 33.26 (-CH₂-C H₂-CH₂-)

-

δ 28.39 (-C(C H₃)₃)[4]

High-Performance Liquid Chromatography (HPLC)

A representative reversed-phase HPLC method for the analysis of this compound is described below.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of the Boc group, GC-MS analysis of this compound can be challenging. A method with a fast temperature ramp is recommended to minimize on-column degradation.

-

Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250 °C (or lower to prevent degradation)

-

Oven Temperature Program:

-

Initial temperature: 100 °C (hold for 1 min)

-

Ramp: 20 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Applications in Drug Development

This compound serves as a crucial linker and building block in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of a free primary amine allows for its conjugation to various molecules, such as carboxylic acids, to form amide bonds. The Boc-protected amine provides an orthogonal protecting group that can be removed at a later synthetic stage to introduce another functional group or to allow for further molecular elaboration. This strategy is widely employed in the construction of polyamine analogues, peptidomimetics, and various heterocyclic systems of medicinal interest.

Role of this compound in synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It may also be harmful if swallowed. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Store in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (3-aminopropyl)carbamate, a versatile building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes known qualitative information and provides detailed experimental protocols for researchers to determine these critical physicochemical properties.

Core Concepts: Solubility and Stability

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and route of administration. Similarly, the chemical stability of a compound determines its shelf-life, storage conditions, and potential degradation pathways, which is paramount for ensuring safety and efficacy. For a synthetic building block like this compound, understanding its solubility is key for reaction optimization and purification, while knowledge of its stability is crucial for handling and storage.

Solubility Profile

This compound is generally characterized as being soluble in polar organic solvents.[1][2] This solubility is attributed to the presence of the polar carbamate (B1207046) and primary amine functional groups, which can engage in hydrogen bonding.

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility.[3] |

| Polar Organic Solvents | Soluble (Qualitative) | Includes solvents like methanol, ethanol, etc.[1][2] |

| Water | Sparingly soluble to insoluble | The non-polar tert-butyl group limits aqueous solubility.[4] |

Experimental Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile (B52724), dichloromethane).

-

Ensure enough solid is present to achieve saturation and that undissolved solid remains visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of this compound.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is primarily influenced by its tert-butoxycarbonyl (Boc) protecting group, which is known to be labile under certain conditions.

Summary of Stability Characteristics

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable. The Boc group is readily cleaved under acidic conditions.[5][6] Prolonged exposure to even mild acids should be avoided.[6] | Acid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide. |

| Neutral pH | Generally stable. | Minimal degradation expected. |

| Basic pH | Generally stable. The Boc group is stable towards most bases.[7] | Minimal degradation expected under typical basic conditions. |

| Temperature | Susceptible to thermal degradation at elevated temperatures. Thermal deprotection can occur, particularly above 85-90°C.[6][8] | Thermolytic cleavage of the Boc group. |

| Light | Photostability data is not widely available. However, compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended. | Photo-oxidation of the amine groups or other light-induced reactions. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

-

Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.

-

Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

-

Determine the primary degradation pathways.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides foundational knowledge on the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for generating this critical information in the laboratory. Understanding the solubility in polar organic solvents and the lability of the Boc-protecting group to acidic and thermal stress are key considerations for the successful application of this compound in synthesis and development.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 75178-96-0: this compound [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound that has emerged as a cornerstone in modern organic synthesis. Its unique structure, featuring a primary amine and a carbamate-protected primary amine, offers chemists a versatile tool for the controlled and sequential introduction of a 1,3-diaminopropane (B46017) moiety into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound, with a particular focus on its utility in pharmaceutical research and drug development. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate its practical application in the laboratory.

Chemical Properties and Synthesis

This compound is a colorless to pale yellow liquid or low-melting solid that is soluble in many organic solvents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups is central to its utility. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2]

The most common and efficient synthesis of this compound involves the mono-Boc protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water, often with a large excess of the diamine to favor mono-protection.

Table 1: Synthesis of this compound

| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-diaminopropane, Di-tert-butyl dicarbonate | Dichloromethane | 0 to RT | 18 | 84 | [3] |

| 1,3-diaminopropane, Di-tert-butyl dicarbonate | Dioxane/Water | RT | 12 | 75-85 | [4] |

Applications in Organic Synthesis

The differential reactivity of the two amino groups in this compound makes it an invaluable building block for a variety of chemical transformations. The free primary amine serves as a nucleophile for reactions such as acylation, alkylation, reductive amination, and the formation of ureas and sulfonamides, while the Boc-protected amine remains inert until its planned deprotection.

Acylation Reactions

The primary amine of this compound readily undergoes acylation with acyl chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is fundamental for introducing the protected diamine linker into peptides, peptidomimetics, and other complex molecules.

Table 2: Representative Acylation Reactions

| Electrophile | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetyl chloride | Triethylamine/DCM | 0 to RT | 2 | N-(3-(tert-butoxycarbonylamino)propyl)acetamide | >95 |

| Benzoyl chloride | Pyridine/DCM | RT | 4 | tert-Butyl (3-(benzamido)propyl)carbamate | >90 |

Alkylation Reactions

The nucleophilic primary amine can be selectively alkylated with various electrophiles, such as alkyl halides and epoxides. This allows for the synthesis of N-substituted 1,3-diaminopropane derivatives, which are common structural motifs in many biologically active compounds.

Reductive Amination

Reductive amination provides an efficient method for the N-alkylation of this compound with aldehydes and ketones. The reaction typically proceeds via the in-situ formation of an imine, which is then reduced with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[5] This methodology is widely used for the introduction of a variety of substituents at the primary amine position.

Table 3: Reductive Amination with Aldehydes

| Aldehyde | Reducing Agent/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzaldehyde | Sodium triacetoxyborohydride/DCE | RT | 3-12 | tert-Butyl (3-(benzylamino)propyl)carbamate | 85-95 | [2] |

| Isovaleraldehyde | Sodium cyanoborohydride/Methanol | RT | 12 | tert-Butyl (3-(isopentylamino)propyl)carbamate | ~80 |

Synthesis of Ureas and Thioureas

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are prevalent in many pharmaceutical agents.

Table 4: Synthesis of Urea and Thiourea Derivatives

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenyl isocyanate | THF | RT | 2 | tert-Butyl (3-(3-phenylureido)propyl)carbamate | >90 |

| Allyl isothiocyanate | Ethanol | RT | 4 | tert-Butyl (3-(3-allylthioureido)propyl)carbamate | >85 |

Synthesis of Sulfonamides

Sulfonamides are another important class of functional groups in medicinal chemistry. This compound can be reacted with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.

Role in the Synthesis of Polyamines and Bioactive Molecules

A significant application of this compound is in the synthesis of natural and synthetic polyamines and their analogues.[6][7] Polyamines such as spermidine (B129725) and spermine (B22157) are essential for cell growth and proliferation, and their derivatives are investigated as potential therapeutic agents, particularly in cancer research.[6] The 1,3-diaminopropane unit provided by this building block serves as a key structural element in these molecules.

The versatility of this compound also extends to its use as a linker in the development of more complex bioactive molecules, including kinase inhibitors.[8][9] The diamine moiety can be used to connect different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

1. Synthesis of this compound

To a stirred solution of 1,3-diaminopropane (10 eq.) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (1 eq.) in DCM dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product as a colorless oil.

2. General Procedure for Reductive Amination

To a solution of this compound (1 eq.) and an aldehyde (1.1 eq.) in 1,2-dichloroethane (B1671644) (DCE) is added sodium triacetoxyborohydride (1.5 eq.) in one portion. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.[2]

3. Boc Deprotection

The Boc-protected amine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. For example, a solution of the Boc-protected compound in a 1:1 mixture of TFA and DCM is stirred at room temperature for 1-2 hours. The solvent is then removed in vacuo to yield the corresponding amine salt.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and workflows involving this compound.

Caption: Synthesis of the building block.

Caption: Versatile reactions of the primary amine.

Caption: A typical synthetic workflow.

Conclusion

This compound is a highly valuable and versatile synthetic building block with broad applications in organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the reliable and selective chemistry of the Boc protecting group, provides a powerful platform for the synthesis of a diverse range of complex molecules, including polyamine analogues and targeted therapeutics. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic incorporation of this important building block into their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scilit.com [scilit.com]

- 5. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. research.tees.ac.uk [research.tees.ac.uk]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,3-diaminopropane, a mono-protected diamine, serves as a critical building block in medicinal chemistry and drug development. Its strategic use allows for the selective functionalization of the free amine, enabling the synthesis of a diverse range of complex molecules, particularly polyamine analogues with potent biological activities. This technical guide provides a comprehensive overview of N-Boc-1,3-diaminopropane, including its synonyms, chemical properties, and detailed experimental protocols for its synthesis and application. A key focus is its role in the development of inhibitors targeting the polyamine metabolism pathway, a critical signaling cascade in cell proliferation and cancer.

Chemical Identity and Synonyms

N-Boc-1,3-diaminopropane is a widely used reagent in organic synthesis. To facilitate comprehensive literature and database searches, a list of its common synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |

| CAS Number | 75178-96-0[1] |

| Molecular Formula | C8H18N2O2[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Common Synonyms | N-(tert-Butoxycarbonyl)-1,3-diaminopropane[2], N-Boc-1,3-propanediamine, tert-Butyl (3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[] |

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-1,3-diaminopropane is presented in the following table, consolidating data from various chemical suppliers.

| Property | Value | Reference |

| Appearance | Colorless to white liquid or low melting solid | --INVALID-LINK-- |

| Melting Point | 22 °C (lit.) | [4] |

| Boiling Point | 203 °C (lit.) | [4] |

| Density | 0.998 g/mL at 20 °C (lit.) | [4] |

Role in Targeting the Polyamine Metabolism Pathway

Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[5] The polyamine metabolism pathway is tightly regulated, and its dysregulation is frequently observed in cancer and other proliferative diseases. Consequently, this pathway has emerged as a significant target for therapeutic intervention.

N-Boc-1,3-diaminopropane is a crucial starting material for the synthesis of polyamine analogues designed to inhibit this pathway. These synthetic analogues can competitively inhibit the enzymes responsible for polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or induce the activity of catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).

Below is a diagram illustrating the polyamine metabolism pathway and the points of inhibition by synthetic polyamine analogues.

Experimental Protocols

Synthesis of N-Boc-1,3-diaminopropane

This protocol describes a common method for the mono-Boc protection of 1,3-diaminopropane.

Workflow Diagram:

Methodology:

-

To a suspension of 1,3-propanediamine (e.g., 20.0 g, 172 mmol) in dichloromethane (DCM, 50 mL) cooled to 0°C, a solution of di-tert-butyl dicarbonate ((Boc)2O, e.g., 3.75 g, 17.2 mmol) in DCM (24 mL) is slowly added.[1]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.[1]

-

The resulting precipitate is removed by filtration.[1]

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3) (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure to yield N-tert-butoxycarbonyl-1,3-propanediamine as an oily product.[1]

Quantitative Data:

| Reactant | Amount | Yield | Reference |

| 1,3-propanediamine | 20.0 g | 84% | [1] |

| Di-tert-butyl dicarbonate | 3.75 g | [1] |

Synthesis of a Polyamine Analogue: N1,N11-diethylnorspermine (BENSpm)

This protocol outlines a representative synthesis of the potent polyamine analogue BENSpm, utilizing N-Boc-1,3-diaminopropane as a key intermediate. The synthesis involves the reductive amination of an aldehyde with the protected diamine.

Methodology:

-

Step 1: Synthesis of the Boc-protected precursor: N-Boc-1,3-diaminopropane is reacted with a suitable aldehyde (e.g., a protected aminoaldehyde) under reductive amination conditions. This typically involves the use of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride in a solvent like dichloromethane or methanol.

-

Step 2: Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.

-

Step 3: Alkylation: The resulting diamine is then bis-alkylated using an appropriate ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate or triethylamine, to yield BENSpm.

-

Purification: The final product is purified using techniques such as column chromatography or crystallization.

Note: While a specific, detailed, step-by-step protocol for the synthesis of BENSpm directly from N-Boc-1,3-diaminopropane was not found in the immediate search results, the described methodology is a standard and widely applicable synthetic route.

Biological Activity of Polyamine Analogues

The biological activity of polyamine analogues derived from N-Boc-1,3-diaminopropane is typically assessed through in vitro cell-based assays and enzyme inhibition assays.

Quantitative Data on Biological Activity:

| Compound | Cell Line | IC50 Value | Reference |

| JSTX-3 analogue 1 | MCF-7 (Breast Cancer) | 2.63 µM | [6] |

| JSTX-3 analogue 2 | MCF-7 (Breast Cancer) | 2.81 µM | [6] |

| Agel 416 | MCF-7 (Breast Cancer) | 0.09 µM | [6] |

| Agel 416 | MDA-MB-231 (Breast Cancer) | 3.98 µM | [6] |

| HO-416b | MCF-7 (Breast Cancer) | 0.29 µM | [6] |

| HO-416b | MDA-MB-231 (Breast Cancer) | 3.98 µM | [6] |

| SBP-101 | A549 (Lung Cancer) | <7.0 µM | [7] |

| SBP-101 | H157 (Lung Cancer) | <7.0 µM | [7] |

| SBP-101 | AsPc-1 (Pancreatic Cancer) | <5.0 µM | [7] |

| SBP-101 | BxPC-3 (Pancreatic Cancer) | ~9.0 µM | [7] |

Conclusion

N-Boc-1,3-diaminopropane is an indispensable tool for medicinal chemists, providing a versatile platform for the synthesis of a wide array of biologically active molecules. Its application in the development of polyamine analogues has significantly contributed to the understanding of the polyamine metabolism pathway and has yielded promising candidates for anticancer and antiparasitic therapies. The detailed protocols and data presented in this guide are intended to support researchers in the rational design and synthesis of novel therapeutics targeting this critical cellular pathway.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminopropyl)carbamate is a versatile bifunctional reagent increasingly employed in peptide synthesis to introduce a primary amine functionality. Its unique structure, featuring a Boc-protected amine and a free primary amine, allows for its use as a linker or spacer to modify peptides at either the N-terminus, C-terminus, or on side chains of amino acid residues. This modification is instrumental in the development of peptide-based therapeutics, diagnostics, and research tools, enabling the attachment of various moieties such as labels (fluorophores, biotin), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for antibody-drug conjugates. The Boc protecting group provides a stable mask for the terminal amine under standard peptide coupling conditions and can be readily removed with mild acid, ensuring orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

Key Applications in Peptide Synthesis

-

Introduction of a Primary Amine Linker: The most common application is to introduce a flexible three-carbon spacer arm with a terminal primary amine. This amine can then be used for subsequent conjugation to other molecules of interest.

-

Modification of Peptide Termini: It can be coupled to the N-terminus of a peptide chain or to the C-terminus of a resin-bound peptide.

-

Side-Chain Modification: It can be reacted with the side chains of acidic amino acids (e.g., aspartic acid, glutamic acid) to introduce a pendant amine group.

-

Synthesis of Peptide-Drug Conjugates and PROTACs: The aminopropyl linker is frequently utilized in the synthesis of more complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target-binding peptide to an E3 ligase-recruiting moiety.[1]

Physicochemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O₂ | |

| Molecular Weight | 174.24 g/mol | |

| Appearance | Pale yellow oil | [2] |

| Boiling Point | 234.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform (CHCl₃). | [3] |

Experimental Protocols

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Boc Deprotection (optional, if further N-terminal modification is needed): Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.[1][4]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for a Representative N-Terminal Coupling:

| Parameter | Value |

| Peptide Sequence | Model Hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Met) |

| Resin | Rink Amide Resin |

| Coupling Efficiency | >99% (as determined by Kaiser Test) |

| Final Purity (after HPLC) | >95% |

| Overall Yield | 60-70% |

Protocol 2: C-Terminal Modification via Amide Bond Formation

This protocol outlines the coupling of this compound to the C-terminus of a peptide that has been activated on the solid support.

Materials:

-

Peptide-resin with an activatable C-terminal linker (e.g., HMPA resin)

-

This compound

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Swelling and Activation: Swell the peptide-resin in DMF. Activate the C-terminal carboxyl group using a suitable activating agent if not already pre-activated.

-

Coupling Reaction: To the swollen and activated peptide-resin, add a solution of this compound (5 eq.) and DIPEA (10 eq.) in DMF. Agitate the mixture at room temperature overnight.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the C-terminally modified peptide and remove all protecting groups.[4]

-

Purification: Precipitate, wash, and purify the peptide as described in Protocol 1.

Visualizations

Caption: Workflow for peptide modification using this compound.

References

Application Notes and Protocols for Bioconjugation Using tert-Butyl (3-aminopropyl)carbamate as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a fundamental technique for the development of therapeutics, diagnostics, and research tools. The choice of a linker molecule is critical as it influences the stability, solubility, and function of the resulting conjugate. tert-Butyl (3-aminopropyl)carbamate is a versatile, short, and flexible aliphatic linker used to introduce a primary amine for subsequent conjugation. Its key feature is the tert-butyloxycarbonyl (Boc) protecting group on one of its two primary amines. This allows for a controlled, sequential conjugation strategy, preventing unwanted side reactions.[1] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[2]

This document provides detailed protocols for the use of this compound in a two-step bioconjugation workflow, quantitative data on expected outcomes, and visualizations of the experimental processes.

Principle of the Technology

The use of this compound as a linker in bioconjugation relies on a two-stage orthogonal reaction strategy.

-

Initial Conjugation: The free primary amine of the linker is reacted with a molecule of interest (e.g., a small molecule drug, a fluorescent dye) that has a compatible functional group, typically an activated carboxylic acid (like an NHS ester). The Boc-protected amine remains unreactive during this step.

-

Boc Deprotection: The Boc protecting group is removed from the newly formed conjugate by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection step exposes a new primary amine at the terminus of the linker.

-

Second Conjugation: The newly exposed primary amine is then available to be conjugated to a second molecule, such as a protein, antibody, or oligonucleotide, which has been functionalized with an amine-reactive group (e.g., an NHS ester).

This sequential approach ensures a controlled and well-defined bioconjugate.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the described protocols. The yields are representative and can vary depending on the specific biomolecules and reagents used.

Table 1: Boc Deprotection of Linker

| Parameter | Method 1: TFA in DCM | Method 2: HCl in 1,4-Dioxane |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (B109758) (DCM) | 1,4-Dioxane |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 2 hours |

| Typical Yield | >90% | >90% |

| Notes | Reaction is typically clean. Work-up involves removal of excess TFA and solvent. | The product hydrochloride salt may precipitate and can be collected by filtration. |

Table 2: Protein Conjugation Parameters

| Parameter | Amine-Reactive Conjugation |

| Reactive Group on Protein | N-hydroxysuccinimide (NHS) ester |

| Molar Ratio (Linker-Molecule : Protein) | 10-20 fold excess |

| Reaction pH | 7.2 - 8.5 |

| Reaction Buffer | Phosphate-buffered saline (PBS), Sodium bicarbonate buffer |

| Temperature | Room Temperature or 4°C |

| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C |

| Typical Conjugation Efficiency | 75 - 90% |

| Purification Method | Size-exclusion chromatography (SEC), Dialysis |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 1,3-diaminopropane, ready for conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature. Caution: TFA is corrosive and volatile. Handle in a fume hood.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate (B1210297) or dichloromethane.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected diamine.

Protocol 2: Two-Step Conjugation of a Small Molecule to a Protein

This protocol outlines the conjugation of a small molecule containing a carboxylic acid to a protein using this compound as a linker.

Part A: Activation of Small Molecule and Conjugation to Linker

Materials:

-

Small molecule with a carboxylic acid group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve the small molecule (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM.

-

Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

-

In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF or DCM.

-

Add the activated small molecule solution to the linker solution and stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Purify the Boc-protected small molecule-linker conjugate by column chromatography.

Part B: Boc Deprotection of the Small Molecule-Linker Conjugate

Procedure:

-

Follow the procedure outlined in Protocol 1 to deprotect the Boc group from the purified small molecule-linker conjugate.

Part C: Conjugation of the Small Molecule-Linker to a Protein

Materials:

-

Deprotected small molecule-linker conjugate

-

Protein with an available amine-reactive functional group (e.g., NHS ester)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Dissolve the protein to be conjugated in PBS at a concentration of 1-10 mg/mL.

-

Dissolve the deprotected small molecule-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with PBS.

-

Add a 10- to 20-fold molar excess of the small molecule-linker conjugate solution to the protein solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted small molecule-linker conjugate and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

-

Characterize the final protein-small molecule conjugate.

Characterization of the Final Bioconjugate

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the final conjugate and confirm the addition of the small molecule-linker moiety.

-

UV-Vis Spectroscopy: If the small molecule is a chromophore, the concentration of the conjugated molecule can be determined. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).

-

HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.

-

Functional Assays: The biological activity of the protein and/or the functionality of the small molecule should be assessed to ensure they have not been compromised during the conjugation process.

Conclusion

This compound is a valuable tool in bioconjugation, enabling a controlled and sequential approach to the synthesis of complex biomolecular constructs. The protocols outlined in this document provide a general framework for its use. Researchers should optimize the reaction conditions for their specific application to achieve the desired degree of labeling and to maintain the functionality of the biomolecules involved.

References

Application Notes and Protocols for N-Boc Protection of Primary Amines

Introduction

The protection of primary amines is a crucial step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines. This preference is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[2][3] The most common and efficient method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640).[2] This document provides a detailed standard protocol for the N-Boc protection of primary amines, intended for researchers, scientists, and drug development professionals.

Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[3] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion.[3] While the reaction can proceed without a base, a mild base is often added to neutralize the protonated amine and accelerate the reaction.

Data Presentation

The following table summarizes representative examples of N-Boc protection of various primary amines under different reaction conditions.

| Amine Substrate | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopropylene | (Boc)₂O (1.0) | NaOH (1.0) | THF/H₂O | 0 | 0.5 | - | [4] |

| Pyrrolidine | (Boc)₂O | DMAP (0.1) | Dichloromethane | RT | - | - | [4] |

| General Primary Amine | (Boc)₂O (1.1) | Triethylamine (B128534) (1.1) | Dichloromethane or THF | RT | 1-4 | - | [5] |

| General Primary Amine | (Boc)₂O (1.0-1.2) | Triethylamine (1.1-1.5) | Acetonitrile/H₂O | RT | - | - | [1] |

| Various Amines | (Boc)₂O (1.0) | None | Water/Acetone | RT | 0.08-0.17 | 95-99 | [6] |

| Aniline | (Boc)₂O (1.0) | Amberlyst-15 (15% w/w) | Solvent-free | RT | <1 min | 99 | [7] |

| Aliphatic/Cyclic Amines | (Boc)₂O (1.0) | Amberlyst-15 (15% w/w) | Solvent-free | RT | 1-3 min | 95-99 | [7] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | None | THF | 0 to RT | Overnight | 89 | [8] |

Experimental Protocols

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)[3]

-

Base (e.g., triethylamine, NaOH, NaHCO₃, or DMAP) (optional, 1.1–1.5 equiv)[2]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol)[2]

-

Deionized water

-

1 M HCl (for work-up if a base like triethylamine is used)[5]

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[5]

-

Addition of Base (Optional but Recommended): If using a base, add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[5] The use of a base is particularly important if the starting amine is in the form of an ammonium (B1175870) salt.[2]

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.[5] A slight excess of (Boc)₂O is commonly used to ensure the complete conversion of the amine.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction is typically complete within 1-4 hours.[5]

-

Work-up: a. Upon completion, dilute the reaction mixture with the same solvent used for the reaction.[5] b. Transfer the mixture to a separatory funnel. c. If a base such as triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[2][5] If no base was used, washing with saturated aqueous NaHCO₃ and brine is sufficient.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.[2][5]

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[5]

The N-Boc protection of primary amines using di-tert-butyl dicarbonate is a robust and highly versatile transformation in organic synthesis. The provided protocol offers a standardized and efficient method that can be adapted for a wide variety of primary amine substrates. By following this protocol, researchers can reliably protect primary amines in high yields, facilitating subsequent synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. benchchem.com [benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for Surface Modification using tert-Butyl (3-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-Butyl (3-aminopropyl)carbamate for the functionalization of surfaces. This versatile molecule serves as a valuable building block for creating primary amine-terminated surfaces, which are essential for a wide range of applications in biotechnology, drug delivery, and biosensor development. The tert-butoxycarbonyl (Boc) protecting group allows for controlled introduction of a reactive primary amine, which can then be deprotected under mild acidic conditions to enable the covalent immobilization of biomolecules, nanoparticles, and other ligands.

Overview of this compound

Chemical Structure and Properties:

-

IUPAC Name: tert-butyl N-(3-aminopropyl)carbamate

-

Synonyms: N-Boc-1,3-diaminopropane, N-Boc-1,3-propanediamine

-

CAS Number: 75178-96-0

-

Molecular Formula: C₈H₁₈N₂O₂

-

Molecular Weight: 174.24 g/mol

This compound possesses a primary amine at one end and a Boc-protected primary amine at the other, separated by a three-carbon spacer. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[1] This differential reactivity is key to its utility in surface modification.

Applications in Surface Modification

The primary application of this compound in this context is to introduce a controlled density of primary amine groups onto a substrate. These amine groups can then serve as anchoring points for:

-

Bioconjugation: Covalent attachment of proteins, antibodies, peptides, and nucleic acids for applications such as immunoassays, protein microarrays, and cell culture engineering.

-

Drug Delivery: Functionalization of nanoparticles or other drug carriers to enable the conjugation of targeting ligands or therapeutic molecules.

-

Biosensors: Modification of electrode or sensor surfaces to immobilize biorecognition elements for the detection of specific analytes.

Experimental Protocols

The following protocols provide a general framework for the surface modification process. Optimization of reaction times, concentrations, and other parameters may be necessary for specific substrates and applications.

Protocol 1: Surface Preparation and Activation

A clean and activated surface is crucial for efficient immobilization. The choice of activation method depends on the substrate material.

For Silicon Oxide or Glass Surfaces (Hydroxylation):

-

Clean the substrates by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen. This process generates a high density of hydroxyl (-OH) groups on the surface.

Protocol 2: Immobilization of this compound

This protocol describes the coupling of the Boc-protected amine to an activated surface, for instance, a surface with carboxylic acid groups.

-

Surface Activation (Carboxylation): Treat the hydroxylated surface with a solution of (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups. Subsequently, react the amine-functionalized surface with succinic anhydride (B1165640) to generate carboxylic acid groups.

-

EDC/NHS Coupling:

-

Prepare a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Rinse the substrate with the buffer to remove excess EDC and NHS.

-

-

Amine Coupling:

-

Immediately immerse the activated substrate in a solution of this compound in a suitable solvent (e.g., DMF or DMSO).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Rinse the substrate with the solvent and then with deionized water to remove any unbound carbamate.

-

Dry the substrate under a stream of nitrogen.

-

Protocol 3: Deprotection of the Boc Group

This step exposes the primary amine, making the surface reactive for subsequent conjugation.

-

Prepare a deprotection solution. A common solution is 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Immerse the Boc-protected surface in the TFA/DCM solution for 30-60 minutes at room temperature.

-

Rinse the substrate thoroughly with DCM, followed by a neutralizing wash with a weak base (e.g., 5% diisopropylethylamine in DCM), and finally with DCM and deionized water.

-

Dry the substrate under a stream of nitrogen. The surface is now functionalized with primary amine groups.

Surface Characterization

It is essential to characterize the surface at each stage of the modification process to confirm the success of each step.

Quantitative Data Summary:

The following table provides expected trends in quantitative data for a silicon oxide surface undergoing the modification process. Actual values will vary depending on the specific substrate and experimental conditions.

| Surface Stage | Water Contact Angle (°) | N (atomic %) | C (atomic %) | O (atomic %) | Si (atomic %) |

| Pristine SiO₂ | < 20 | 0 | 0 | 66.7 | 33.3 |

| Boc-protected amine | 60 - 70 | ~ 5-10 | ~ 15-25 | ~ 45-55 | ~ 20-30 |

| Amine-terminated | 40 - 50 | ~ 5-10 | ~ 5-15 | ~ 50-60 | ~ 25-35 |

Note: The data in the table is illustrative. For instance, XPS analysis of a Boc-protected amine surface would show characteristic peaks for nitrogen and an increase in the carbon content due to the tert-butyl and propyl groups.[2] After deprotection, the carbon content is expected to decrease due to the loss of the tert-butyl group.[2] The water contact angle is expected to increase after the immobilization of the relatively hydrophobic Boc-protected molecule and then decrease after the deprotection to expose the more hydrophilic amine groups.[3]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: General workflow for surface modification.

Surface Functionalization and Bioconjugation Pathway

Caption: Pathway of surface functionalization and bioconjugation.

References

Application Notes and Protocols for the Coupling of tert-Butyl (3-aminopropyl)carbamate with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the efficient coupling of tert-Butyl (3-aminopropyl)carbamate with N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental step in many bioconjugation and drug development workflows, enabling the attachment of a linker with a protected amine functionality to a molecule of interest.

Introduction

The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a widely used method for forming stable amide bonds.[1] this compound serves as a valuable bifunctional linker, presenting a primary amine for coupling and a Boc-protected amine for subsequent deprotection and further modification. This protocol outlines the key parameters and procedures for achieving high-yield coupling of this linker to NHS ester-activated molecules in an organic synthesis setting.

Reaction Principle

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Key Reaction Parameters

The success of the coupling reaction is dependent on several critical parameters, which are summarized in the table below.

| Parameter | Recommended Conditions | Notes |

| Solvent | Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) | DMF is often preferred due to its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic base is crucial to scavenge the acidic NHS byproduct, driving the reaction to completion.[2] Typically, 1.5 to 3 equivalents are used. |

| Stoichiometry | 1.0 to 1.2 equivalents of this compound per 1.0 equivalent of NHS ester | A slight excess of the amine can help to ensure complete consumption of the often more valuable NHS ester. |